molecular formula C16H23N3O2 B11802197 tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate

tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate

Cat. No.: B11802197
M. Wt: 289.37 g/mol
InChI Key: YPHQKYKEJTXVON-UHFFFAOYSA-N
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Description

tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate is a bicyclic pyridine derivative functionalized with a carbamate-protected amine group. Its structure combines a partially hydrogenated bipyridine core with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. This compound is primarily utilized as an intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules .

The molecular formula is C₁₆H₂₃N₃O₂, with a molecular weight of 289.38 g/mol. Its structural complexity arises from the fused bicyclic system and stereochemical considerations, which influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

tert-butyl N-methyl-N-[5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C16H23N3O2/c1-16(2,3)21-15(20)19(4)14-9-8-12(11-18-14)13-7-5-6-10-17-13/h8-9,11H,5-7,10H2,1-4H3

InChI Key

YPHQKYKEJTXVON-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)C2=NCCCC2

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate typically involves multiple steps. One common synthetic route includes the reaction of a bipyridine derivative with tert-butyl carbamate under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism by which tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. This coordination can alter the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, the following compounds are compared:

tert-Butyl (6-carbamoyl-[2,3'-bipyridin]-6'-yl)carbamate

  • Molecular Formula : C₁₇H₂₀N₄O₃
  • Molecular Weight : 328.37 g/mol
  • Key Differences :
    • Replaces the methyl group with a carbamoyl (-CONH₂) substituent.
    • Used in the synthesis of IRAK4 inhibitors for treating B-cell lymphomas .
  • Synthetic Relevance : Both compounds serve as intermediates in coupling reactions with heteroaromatic chlorides (e.g., thiazolo[4,5-c]pyridines) .

tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.32 g/mol
  • Key Differences :
    • Contains a tetrahydro-2H-pyran ring instead of a bipyridine system.
    • Employed in synthesizing pyrimidine derivatives via nucleophilic substitution reactions .
  • Reactivity : The tetrahydro-2H-pyran ring provides conformational rigidity, contrasting with the planar bipyridine system in the target compound .

tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate

  • Molecular Formula : C₁₁H₁₄BrClN₂O₂
  • Molecular Weight : 337.60 g/mol
  • Key Differences :
    • Substituted with bromo and chloro groups on the pyridine ring.
    • Lacks the bicyclic structure, reducing steric hindrance for cross-coupling reactions .
  • Applications : Used in Suzuki-Miyaura couplings to construct biaryl systems .

tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate

  • Molecular Formula : C₁₃H₂₀N₂O₄
  • Molecular Weight : 268.31 g/mol
  • Key Differences :
    • Features methoxy groups at positions 5 and 6 on the pyridine ring.
    • Electron-donating methoxy groups enhance solubility but reduce electrophilic reactivity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups Primary Application
tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate C₁₆H₂₃N₃O₂ 289.38 Bicyclic pyridine Boc-protected amine, methyl group Kinase inhibitor intermediates
tert-Butyl (6-carbamoyl-[2,3'-bipyridin]-6'-yl)carbamate C₁₇H₂₀N₄O₃ 328.37 Bipyridine Boc-protected amine, carbamoyl group IRAK4 inhibitor synthesis
tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate C₁₂H₂₂N₂O₃ 242.32 Tetrahydro-2H-pyran Boc-protected amine Pyrimidine derivative synthesis
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate C₁₁H₁₄BrClN₂O₂ 337.60 Monocyclic pyridine Bromo, chloro substituents Cross-coupling reactions
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate C₁₃H₂₀N₂O₄ 268.31 Monocyclic pyridine Methoxy substituents Solubility-enhanced intermediates

Biological Activity

tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate (CAS No. 1352533-18-6) is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. The compound consists of a tetrahydro-bipyridine structure linked to a tert-butyl carbamate group, which may influence its biological activity and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H23N3O2
  • Molecular Weight : 289.37 g/mol
  • Functional Groups : Tert-butyl and carbamate groups contribute to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound can modulate various biological activities including enzyme inhibition and receptor signaling pathways. The following sections detail the biological activities of this compound based on available studies.

Interaction with Biological Targets

The biological activity of this compound is primarily assessed through its interactions with enzymes and receptors:

  • Enzyme Inhibition : The carbamate moiety can undergo hydrolysis, potentially leading to the formation of active amines that may inhibit specific enzymes.
  • Receptor Binding : Studies suggest that similar tetrahydro-bipyridine derivatives exhibit binding affinity to neurotransmitter receptors, which could be explored for neuropharmacological applications.

Table 1: Structural Comparisons with Similar Compounds

Compound NameMolecular FormulaUnique Features
tert-Butyl (6-methylpyridin-3-yl)carbamateC13H17N3O2Contains a 6-methylpyridine moiety
tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamateC19H25N3O2Substituted with a phenyl group
1-(tert-butoxycarbonyl)-1-(pyridin-2-yl)methylamineC12H16N2O2Features a pyridine and amine

Case Studies and Research Findings

Several studies have explored the pharmacological potential of similar compounds:

  • Neuropharmacology : Research has shown that tetrahydro-bipyridine derivatives can cross the blood-brain barrier (BBB), enhancing their potential for treating central nervous system disorders. For instance, conjugates developed in recent studies displayed improved brain penetration and metabolic stability compared to their parent compounds .
  • Enzyme Modulation : A study focusing on HDAC inhibitors demonstrated that compounds with similar structural motifs exhibited selective inhibition of histone deacetylases (HDACs), which are critical in cancer therapy . This suggests that this compound could also possess such inhibitory properties.
  • Binding Affinity Studies : Techniques like surface plasmon resonance have been employed to quantitatively assess the binding interactions of related compounds with various receptors. These studies indicate that modifications in the bipyridine structure can significantly alter binding affinity and selectivity.

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